L-Thyronine
Description
The Thyronine Nucleus as the Structural Basis of Thyroid Hormones
The fundamental structure of all thyroid hormones is the thyronine nucleus. wikipedia.org L-thyronine is a non-proteinogenic amino acid derivative formed from the coupling of two L-tyrosine residues. wikipedia.org Its chemical structure consists of two phenyl rings joined by an ether linkage (a diphenyl ether). Attached to one of the phenyl rings is an alanine (B10760859) side chain. cdnsciencepub.comnih.gov
The physiological activity of thyroid hormones is conferred by the addition of iodine atoms to specific positions on these two phenyl rings. taylorandfrancis.com Thyronine itself, lacking any iodine atoms, does not possess hormonal activity. cdnsciencepub.com It is the process of iodination within the thyroid gland that transforms this basic scaffold into potent signaling molecules. teachmephysiology.com The inner phenyl ring (the one with the alanine side chain) is designated as the α-ring, while the outer ring is the β-ring. The positions on these rings are numbered, allowing for precise description of the various iodinated derivatives. The conversion from the inactive thyronine base to active hormones highlights the critical role of iodine in endocrine biology. wikipedia.orgingentaconnect.com
| Compound Name | Abbreviation | Number of Iodine Atoms | Iodine Positions | Core Structure |
|---|---|---|---|---|
| This compound | T0 | 0 | None | Thyronine Nucleus |
| Triiodothyronine | T3 | 3 | 3, 5, 3' | Thyronine Nucleus |
| Thyroxine | T4 | 4 | 3, 5, 3', 5' | Thyronine Nucleus |
Overview of Iodothyronine Diversity and Biological Significance
The diversity of iodothyronines arises from the number and specific placement of iodine atoms on the thyronine nucleus. This structural variation gives rise to molecules with different biological activities, from potent hormones to inactive byproducts. The primary hormone secreted by the thyroid gland is Thyroxine, which contains four iodine atoms and is also known as T4. thyroid.org However, T4 is largely considered a prohormone, a reservoir for the most biologically active thyroid hormone, Triiodothyronine (T3). wikipedia.org
The conversion of T4 to T3 is a crucial step in thyroid hormone action and is catalyzed by a family of enzymes called iodothyronine deiodinases. qiagen.comwikipedia.org These selenoenzymes remove a specific iodine atom from the outer ring of T4. wikipedia.org This process of deiodination is a key regulatory point, allowing individual tissues to control their exposure to active thyroid hormone. nih.govnih.gov
There are three main types of deiodinases (DIO1, DIO2, and DIO3), which play distinct roles in hormone metabolism: nih.gov
Type 1 and 2 Deiodinases (DIO1, DIO2) are primarily involved in the activation of T4 by converting it to T3. qiagen.com
Type 3 Deiodinase (DIO3) is the main inactivating enzyme. It removes an inner-ring iodine atom, converting T4 to reverse triiodothyronine (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2), both of which are considered biologically inactive. wikipedia.orgnih.govnih.gov
This enzymatic activity generates a spectrum of iodothyronines, each with a specific role. T3 is the most potent activator of thyroid hormone receptors, which are nuclear receptors that bind to DNA and regulate gene expression. wikipedia.org Through this mechanism, T3 influences nearly every cell in the body, regulating basal metabolic rate, protein synthesis, and brain development, among many other functions. clevelandclinic.orgwikipedia.orgdiginerve.com Other metabolites, like rT3 and T2, are part of the complex system that fine-tunes thyroid signaling at the local and systemic levels. wikipedia.orgkarger.com The coordinated action of these enzymes ensures precise control over thyroid hormone signaling, which is essential for development, growth, and metabolic homeostasis throughout life. nih.gov
| Iodothyronine | Common Name | Primary Source | Primary Biological Role |
|---|---|---|---|
| 3,5,3',5'-Tetraiodo-L-thyronine | Thyroxine (T4) | Thyroid Gland Secretion | Prohormone; precursor to T3. wikipedia.org |
| 3,5,3'-Triiodo-L-thyronine | Triiodothyronine (T3) | Peripheral conversion from T4 | Biologically active hormone; regulates metabolism. clevelandclinic.orgwikipedia.org |
| 3,3',5'-Triiodo-L-thyronine | Reverse T3 (rT3) | Peripheral conversion from T4 | Biologically inactive metabolite. thyroid.orgclevelandclinic.org |
| 3,5-Diiodo-L-thyronine | 3,5-T2 | Metabolism of T3 and T4 | Considered a thyromimetic agent with some biological activity. karger.com |
| 3,3'-Diiodo-L-thyronine | 3,3'-T2 | Metabolism of T3 | Inactive end product of metabolism. nih.govkarger.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1596-67-4 | |
| Record name | L-Thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Structural Modifications of L Thyronine Derivatives
Endogenous Synthesis of Iodothyronines within the Thyroid Gland
The thyroid gland is the primary site for the de novo synthesis of thyroid hormones, a process that is critically dependent on the availability of iodine and a specialized protein scaffold. nih.govnih.gov
Thyroglobulin (Tg), a large glycoprotein (B1211001) dimer with a molecular weight of approximately 660 kDa, serves as the precursor for thyroid hormone synthesis. wikipedia.orgamerigoscientific.com Synthesized by the follicular cells of the thyroid, thyroglobulin is secreted into the follicular lumen, an extracellular compartment, where it constitutes the main component of the colloid. nih.govwikipedia.org Each thyroglobulin molecule contains numerous tyrosine residues, but only a select few are hormonally active. wikipedia.orgnih.gov This protein acts as a scaffold for the iodination of these specific tyrosine residues and the subsequent coupling reactions that form the thyroid hormones. amerigoscientific.comcolostate.edu
The synthesis of thyroid hormones is a multi-step process catalyzed by the enzyme thyroid peroxidase (TPO), located at the apical membrane of the follicular cells. nih.govcolostate.edu The process begins with the active transport of iodide from the bloodstream into the thyroid follicular cells. colostate.educusabio.com This iodide is then transported into the follicular lumen. wikipedia.org
In the colloid, thyroid peroxidase oxidizes iodide to a more reactive form of iodine. nih.govwikipedia.org This activated iodine is then incorporated into the tyrosine residues of thyroglobulin in a process known as organification. cusabio.comyoutube.com This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues attached to the thyroglobulin backbone. amerigoscientific.comcusabio.com
The final step in the synthesis is the coupling of these iodotyrosine residues, also catalyzed by TPO. nih.govnih.gov The coupling of two DIT molecules results in the formation of 3,5,3',5'-tetraiodo-L-thyronine (thyroxine, T4). nih.govresearchgate.net The coupling of one MIT molecule and one DIT molecule produces 3,5,3'-triiodo-L-thyronine (T3). nih.govresearchgate.net These newly synthesized hormones remain part of the thyroglobulin molecule and are stored in the follicular lumen until they are needed by the body. nih.govnih.gov
Peripheral Metabolism and Deiodination Pathways of L-Thyronine Derivatives
While the thyroid gland produces both T4 and T3, the majority of the biologically active T3 is generated in peripheral tissues through the enzymatic removal of an iodine atom from T4. nih.govwikipedia.orgbioscientifica.com This process of deiodination is carried out by a family of enzymes known as iodothyronine deiodinases. nih.gov
There are three main isoforms of iodothyronine deiodinases: type 1 (DIO1), type 2 (DIO2), and type 3 (DIO3). nih.govqiagen.com These selenoenzymes exhibit distinct tissue distributions, substrate specificities, and catalytic properties, which allow for precise local and systemic regulation of thyroid hormone activity. wikipedia.orgbioscientifica.com
The key difference between these isoforms lies in their regioselectivity—their ability to remove iodine from specific positions on the thyronine molecule. researchgate.netnih.gov DIO1 can catalyze deiodination of both the inner (tyrosyl) and outer (phenolic) rings. researchgate.netnih.gov In contrast, DIO2 specifically targets the outer ring, while DIO3 acts exclusively on the inner ring. researchgate.netnih.gov
| Isoform | Primary Location | Ring Selectivity | Primary Function |
|---|---|---|---|
| DIO1 | Liver, Kidneys, Thyroid | Outer and Inner Ring | Contributes to circulating T3 levels and clears inactive metabolites. bioscientifica.comnih.gov |
| DIO2 | Brain, Pituitary, Brown Adipose Tissue | Outer Ring | Locally converts T4 to T3 for intracellular use. bioscientifica.comnih.gov |
| DIO3 | Placenta, Fetal Tissues, Brain | Inner Ring | Inactivates T4 and T3. bioscientifica.comnih.gov |
The conversion of the prohormone T4 to the more biologically potent T3 is a critical activation step in thyroid hormone signaling. wikipedia.orgbioscientifica.com This is primarily accomplished by the action of DIO1 and DIO2, which remove an iodine atom from the outer ring of T4. nih.govnih.gov The majority of circulating T3 is derived from the peripheral deiodination of T4, with only a small fraction being directly secreted by the thyroid gland. nih.govgpnotebook.com
Conversely, the deiodination of T4 and T3 can also lead to their inactivation. DIO3 is the principal inactivating deiodinase, converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodo-L-thyronine (T2) by removing an iodine atom from the inner ring. bioscientifica.comnih.gov rT3 is biologically inactive and its production is a key mechanism for reducing thyroid hormone activity. nih.gov
Further deiodination of T3 and rT3 results in the formation of various diiodothyronines (T2). nih.govnih.gov For instance, the inner ring deiodination of T3 by DIO3 produces 3,3'-diiodo-L-thyronine. nih.gov While it was initially thought that the deiodination of T3 also forms the active metabolite 3,5-diiodo-L-thyronine (3,5-T2), this has not been conclusively demonstrated in vitro. frontiersin.orgmdpi.com However, there is indirect evidence suggesting that 3,5-T2 is formed from T3 in vivo. frontiersin.org
In addition to deiodination, thyroid hormones can undergo other metabolic transformations, including sulfation, glucuronidation, deamination, and decarboxylation, leading to a variety of other metabolites. nih.gov
Molecular Transport Mechanisms of Iodothyronines Across Biological Membranes
Identification and Characterization of Iodothyronine Transporters
Several families of transporters have been identified as playing significant roles in iodothyronine transport. These include monocarboxylate transporters (MCTs), L-type amino acid transporters (LATs), and organic anion transporting polypeptides (OATPs).
Monocarboxylate Transporters (MCTs): MCT8 and MCT10
Monocarboxylate transporters (MCTs) are a family of solute carriers primarily known for transporting monocarboxylates like lactate (B86563) and pyruvate. However, MCT8 and MCT10 have emerged as crucial and relatively specific transporters of thyroid hormones eur.nlscielo.brbioscientifica.comnih.govoup.comoup.com.
MCT8 (SLC16A2): Identified as a highly active and specific thyroid hormone transporter, MCT8 is critical for thyroid hormone uptake in various tissues, particularly the brain oup.comthyroid.orgnih.govnih.gov. It mediates the energy-independent, bidirectional transport of iodothyronines, including T4, T3, and reverse T3 (rT3) thyroid.orgnih.gov. Mutations in the SLC16A2 gene encoding MCT8 are associated with Allan-Herndon-Dudley syndrome, a severe X-linked neurodevelopmental disorder characterized by psychomotor retardation and distinctive thyroid hormone profiles bioscientifica.comnih.govnih.govoup.comnih.gov. MCT8's high expression in neurons and brain capillaries underscores its vital role in delivering thyroid hormone to the central nervous system oup.comnih.gov.
MCT10 (SLC16A10): Highly homologous to MCT8, MCT10 is also an effective transporter of iodothyronines, including T4 and T3 scielo.brnih.govoup.com. While MCT8 shows slightly better transport of T4, MCT10 transports T3 more efficiently scielo.br. Like MCT8, MCT10 facilitates both the cellular uptake and efflux of iodothyronines nih.gov. Its expression in tissues like the intestine, kidney, liver, and skeletal muscle suggests a broad role in thyroid hormone homeostasis scielo.broup.comscispace.com.
Both MCT8 and MCT10 are characterized by 12 putative transmembrane domains (TMDs) scielo.brbioscientifica.comnih.govhormones.gr. Their transport of iodothyronines is sodium-independent bioscientifica.comoup.com.
L-Type Amino Acid Transporters (LATs): LAT1 and LAT2
The L-type amino acid transporters (LATs), specifically LAT1 and LAT2, are also implicated in the transport of thyroid hormones nih.govoup.comnih.govresearchgate.neteur.nloup.com. These transporters are heterodimers composed of a light chain (SLC7A5 for LAT1, SLC7A8 for LAT2) and a common heavy chain (CD98, SLC3A2) oup.comresearchgate.net.
LAT1 (SLC7A5): LAT1, primarily expressed in the brain, spleen, colon, and placenta oup.com, facilitates the cellular uptake of various iodothyronines, including T4, T3, rT3, and 3,3′-diiodothyronine (3,3′-T2) oup.comoup.comnih.gov. It is known for its preference for large, neutral amino acids with aromatic or branched side chains oup.com. LAT1 is also expressed at the blood-brain barrier (BBB) nih.govresearchgate.net.
LAT2 (SLC7A8): LAT2 exhibits a broader substrate specificity than LAT1 for neutral amino acids oup.comsolvobiotech.com. It has been shown to transport T3, 3,3′-T2, and monoiodotyrosine (MIT) oup.comnih.govsolvobiotech.com. LAT2 is widely distributed, found in the kidney, intestine, brain, placenta, and liver, often localized to basolateral membranes oup.comsolvobiotech.com. While it mediates obligatory exchange for amino acids, its transport of thyroid hormones is described as unidirectional uptake solvobiotech.com.
The roles of LAT3, LAT4, and LAT5 in thyroid hormone transport are less defined, with some studies suggesting they may facilitate the efflux of specific iodothyronine derivatives oup.comnih.gov.
Organic Anion Transporting Polypeptides (OATPs)
Organic Anion Transporting Polypeptides (OATPs) constitute a large family of transporters involved in the uptake of various organic anions, including thyroid hormones and their conjugates oup.comnih.govhormones.group.comoup.com. These transporters are typically Na+-independent and possess 12 transmembrane domains oup.comoup.com.
OATP1C1 (SLC21A14): This transporter is notably expressed in brain capillaries and testis, suggesting a specialized role in delivering thyroid hormones to these tissues nih.govhormones.group.comoup.com. OATP1C1 demonstrates high affinity and specificity for T4 and rT3, and also transports T4 sulfate (B86663) (T4S), but shows minimal transport of T3 hormones.group.comoup.comnih.gov. Its presence at the BBB highlights its importance in brain thyroid hormone supply oup.comnih.govoup.com.
OATP1B1 and OATP1B3: These hepatic transporters primarily mediate the uptake of iodothyronine sulfates (T4S, T3S, rT3S) and have limited activity towards nonsulfated thyroid hormones hormones.gruwo.caresearchgate.net.
OATP2B1: This transporter has been investigated for its potential role in intestinal L-thyroxine absorption uwo.ca.
OATP1A2: Expressed in the brain, liver, and kidney, OATP1A2 transports both iodothyronines and their sulfates, potentially contributing to thyroid hormone delivery across the BBB hormones.gr.
Tissue-Specific Expression and Functional Significance of Transporters
The distribution of these transporters across different tissues dictates the tissue-specific regulation of thyroid hormone action.
MCT8: Highly expressed in the liver, kidney, brain (neurons and BBB), adrenal gland, ovary, and thyroid scielo.broup.comnih.gov. Its critical role in brain development makes it indispensable for neurological function oup.comnih.gov.
MCT10: Found in the intestine, kidney, liver, skeletal muscle, heart, and placenta scielo.broup.comscispace.com. Its localization in the basolateral membranes of intestinal and renal cells suggests roles in nutrient absorption and reabsorption oup.com.
LAT1: Predominantly located in the brain, spleen, colon, and placenta, as well as the BBB and tumor cells nih.govoup.comresearchgate.net.
LAT2: Ubiquitously expressed, with high levels in the kidney and significant presence in the intestine, brain, placenta, and liver oup.comsolvobiotech.com. Its basolateral localization in absorptive epithelia is important for transepithelial transport solvobiotech.com.
OATP1C1: Primarily found in brain capillaries and testis, playing a key role in delivering thyroid hormones to the central nervous system and reproductive tissues nih.govhormones.group.comoup.com.
OATP1B1/1B3: Specifically expressed in the liver, involved in the transport and elimination of sulfated thyroid hormones hormones.gruwo.caresearchgate.net.
The functional significance of these transporters is underscored by the severe consequences of their dysfunction. For instance, MCT8 deficiency leads to profound neurological impairment, emphasizing the transporter's essential role in brain thyroid hormone homeostasis during development bioscientifica.comoup.comnih.gov.
Structural Determinants for L-Thyronine Derivative Transport
Understanding the structural features of this compound and its derivatives that dictate their interaction with transporters is crucial for elucidating transport mechanisms.
MCT8: Studies have identified specific amino acid residues critical for MCT8's function. Alanine (B10760859) mutations at Arg445 (helix 8) or Asp498 (helix 10) of human MCT8 abolish T3 transport activity, suggesting these residues are involved in substrate recognition nih.gov. MCT8 exhibits specificity for L-iodothyronines and requires at least one iodine atom per aromatic ring for transport nih.gov. It can discriminate between iodothyronines and other compounds, such as polyphenolic flavonoids that bind to transthyretin nih.gov.
LAT2: Research employing homology modeling and site-directed mutagenesis has begun to explore the structural determinants for LAT2-mediated thyroid hormone transport. These studies aim to identify amino acids involved in substrate binding and translocation, providing initial insights into how LAT2 recognizes and transports TH and its derivatives oup.comnih.gov.
Cellular and Molecular Actions of Iodothyronines
Genomic Actions Mediated by Nuclear Thyroid Hormone Receptors (TRs)
The classical and most extensively studied mechanism of thyroid hormone action involves their interaction with nuclear thyroid hormone receptors (TRs). These receptors are ligand-activated transcription factors that directly influence gene expression.
Thyroid Hormone Receptor Isoforms (TRα, TRβ) and Ligand Binding
Thyroid hormones exert their genomic effects through binding to TRs, which are encoded by two genes, TRα and TRβ. These genes give rise to multiple isoforms through alternative splicing, including TRα1, TRα2, TRβ1, and TRβ2 csic.esub.edumdpi.combioscientifica.com. TRα1 and TRβ1/TRβ2 are the primary functional isoforms that bind thyroid hormones and regulate gene transcription bioscientifica.com. L-thyronine (T3) exhibits a significantly higher binding affinity for TRs compared to thyroxine (T4) researchgate.netnih.gov. For instance, T3 has a binding affinity (Kd) of approximately 0.06 nM for TRα and TRβ, whereas T4 has a Kd of around 2 nM researchgate.net. This difference in affinity underscores T3's greater biological potency researchgate.netnih.gov.
Table 1: Thyroid Hormone Receptor Isoforms and Ligand Binding Characteristics
| Isoform | Primary Ligand Affinity | DNA Binding Partner | Primary Tissue Distribution (Examples) |
| TRα1 | T3 >> T4 | RXR, Homodimer | Heart, Brain, Bone bioscientifica.com |
| TRβ1 | T3 >> T4 | RXR, Homodimer | Liver, Brain, Ear bioscientifica.com |
| TRβ2 | T3 >> T4 | RXR, Homodimer | Ear, Pituitary bioscientifica.com |
Interactions with Thyroid Hormone Response Elements (TREs) and Coregulators
Upon binding to T3, TRs undergo a conformational change that facilitates their interaction with specific DNA sequences known as thyroid hormone response elements (TREs) csic.esnih.govebi.ac.ukoup.combioscientifica.com. These TREs are typically located in the promoter or enhancer regions of target genes nih.govebi.ac.uk. TRs bind to TREs primarily as heterodimers with retinoid X receptors (RXRs) oup.combioscientifica.comnih.govbioscientifica.comoup.comresearchgate.net. While RXR is often considered a "silent partner," its presence is crucial for efficient DNA binding and transcriptional regulation nih.govbioscientifica.comoup.comresearchgate.nettandfonline.com.
In the absence of T3, TRs are bound to TREs and recruit corepressor complexes, which include proteins like NCoR and SMRT, often associated with histone deacetylases (HDACs) csic.esebi.ac.ukoup.comnih.govsdbonline.orgresearchgate.netmdpi.com. These corepressors induce chromatin condensation, leading to transcriptional repression of target genes csic.esebi.ac.ukoup.comnih.govsdbonline.orgresearchgate.net. Upon T3 binding, corepressors are released, and coactivator complexes, such as those containing histone acetyltransferases (HATs), are recruited csic.esoup.comnih.govresearchgate.net. Coactivators acetylate histones, loosening chromatin structure and promoting the assembly of the basal transcription machinery, thereby activating gene transcription csic.esoup.comnih.govresearchgate.net.
Transcriptional Regulation of Target Genes
The recruitment of coactivators or corepressors by the T3-bound TR-RXR complex dictates the transcriptional outcome for target genes csic.esnih.govoup.combioscientifica.comresearchgate.netnih.govresearchgate.netnih.gov. This process leads to either the activation or repression of specific genes involved in a multitude of cellular functions. Thyroid hormones regulate genes critical for metabolism, such as those involved in lipogenesis and glucose metabolism nih.govnih.gov. They also influence genes regulating growth and development, including growth hormone (GH) and genes involved in cardiac function nih.govnih.govcsic.es.
Table 2: Examples of Genes Directly Regulated by this compound (T3)
| Gene Name | Effect of T3 | Biological Process / Role | Reference |
| THRSP (Spot 14) | Upregulation | Lipogenesis, fatty acid synthesis | nih.govnih.gov |
| ME1 (Malic Enzyme) | Upregulation | Fatty acid synthesis, NADPH production | nih.govnih.gov |
| ATP1A1 (Na+/K+-ATPase α1 subunit) | Upregulation | Basal metabolic rate, ion transport | nih.gov |
| GH1 (Growth Hormone 1) | Downregulation | Growth and development (in pituitary) | nih.gov |
| ELF2 (E74-like factor 2) | Downregulation | Transcription factor, tumor growth | oncotarget.com |
| DIO2 (Deiodinase Type II) | Upregulation | Conversion of T4 to T3 | nih.gov |
| FGF2 (Fibroblast Growth Factor 2) | Upregulation | Cell proliferation, angiogenesis (via non-genomic pathway) | nih.gov |
| HIF-1α (Hypoxia-inducible factor 1-alpha) | Upregulation | Cellular response to hypoxia, metabolism | nih.govmdpi.com |
Non-Genomic Actions of this compound Derivatives
Beyond nuclear receptor-mediated genomic effects, this compound and its derivatives can also initiate rapid cellular responses through non-genomic mechanisms. These actions occur outside the nucleus and are often independent of direct transcriptional regulation.
Plasma Membrane Receptors (e.g., αvβ3 Integrin)
A significant non-genomic pathway involves the binding of thyroid hormones to cell surface receptors, most notably the integrin αvβ3 mdpi.comnih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgbiologists.comresearchgate.net. Integrin αvβ3 is a transmembrane protein complex that plays a role in cell adhesion and signaling. This integrin has distinct binding sites for T3 and T4, with T4 showing high affinity for one site and T3 binding to both sites mdpi.commdpi.comoup.comnih.govgenome.jp. Binding of T4 to αvβ3 is particularly noted for its role in promoting cell proliferation, angiogenesis, and cancer progression physiology.orgoup.comnih.govfrontiersin.orgbiologists.comresearchgate.net. T3 can also bind to αvβ3, albeit with different signaling outcomes in some cases mdpi.comresearchgate.netnih.gov. These interactions initiate rapid intracellular signaling cascades mdpi.comnih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgbiologists.comresearchgate.net.
Signal Transduction Pathways (MAPK, PI3K)
The engagement of plasma membrane receptors, particularly integrin αvβ3, by thyroid hormones triggers the activation of key intracellular signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway mdpi.comnih.govmdpi.commdpi.comnih.govgenome.jpnih.govfrontiersin.orgnih.gov. For example, T4 binding to αvβ3 activates the MAPK/ERK1/2 pathway, which can lead to downstream effects such as increased cell proliferation and gene expression nih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgresearchgate.net. T3 binding to αvβ3 can activate the PI3K/Akt pathway, also influencing cell proliferation and survival mdpi.comnih.govmdpi.comgenome.jpnih.govresearchgate.netnih.gov. In some instances, these non-genomic events can indirectly influence nuclear events by modulating the activity or localization of nuclear receptors or other transcription factors nih.govmdpi.commdpi.comnih.govcreative-diagnostics.com.
Table 3: Non-Genomic Signaling Pathways Activated by this compound (T3) and T4
| Pathway Name | Associated Membrane Receptor | Primary Ligand(s) | Downstream Effects | Reference |
| MAPK (ERK1/2) | Integrin αvβ3 | T4, T3 | Cell proliferation, gene expression, angiogenesis, protein phosphorylation | nih.govmdpi.commdpi.comphysiology.orgoup.comnih.govnih.govgenome.jpnih.govfrontiersin.orgresearchgate.net |
| PI3K/Akt | Integrin αvβ3 | T3, T4 | Cell proliferation, cell survival, glucose metabolism, gene transcription (e.g., HIF-1α) | mdpi.comnih.govmdpi.commdpi.comnih.govgenome.jpnih.govresearchgate.netnih.gov |
| PI3K/Akt/mTOR | Cytoplasmic TRα1, TRβ1 | T3 | Increased protein synthesis, hypertrophic gene program in cardiomyocytes | nih.gov |
Compound Name Table
this compound (T3)
Thyroxine (T4)
Thyroid Hormone Receptors (TRs)
Retinoid X Receptors (RXRs)
Integrin αvβ3
Mitogen-Activated Protein Kinase (MAPK)
Extracellular signal-regulated kinase 1/2 (ERK1/2)
Phosphatidylinositol 3-Kinase (PI3K)
Protein Kinase B (Akt/PKB)
Nuclear Corepressor 1 (NCoR1)
Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT)
Histone Deacetylases (HDACs)
Histone Acetyltransferases (HATs)
Fibroblast Growth Factor 2 (FGF2)
Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Physiological Roles and Developmental Impact of Iodothyronines
Regulation of Metabolic Processes and Energy Homeostasis
Iodothyronines are central to the regulation of energy metabolism, influencing everything from the body's baseline energy expenditure to the way it stores and utilizes fuels like fats and carbohydrates. nih.govfrontiersin.org Their effects are mediated through both genomic and non-genomic pathways, impacting a wide range of metabolic tissues including the liver, adipose tissue, and skeletal muscle. mdpi.com Pathological conditions such as hyperthyroidism and hypothyroidism starkly illustrate the metabolic influence of these hormones, leading to hyper- and hypo-metabolic states, respectively. frontiersin.org
The liver is a primary target for iodothyronines, which play a significant role in hepatic lipid metabolism. nih.govresearchgate.net They influence the synthesis, breakdown, and storage of lipids within hepatocytes. nih.gov Specifically, triiodothyronine (T3) is known to stimulate all major pathways of hepatic lipid metabolism. researchgate.net This includes both the synthesis of fatty acids and cholesterol, as well as their breakdown and removal. researchgate.netnih.gov
The association between hypothyroidism and conditions like hepatic steatosis (fatty liver) and dyslipidemia underscores the importance of iodothyronines in maintaining liver health. researchgate.net Research has shown that iodothyronines can reduce lipid accumulation in the liver, an effect observed in both in vivo and in vitro models of hepatosteatosis. nih.gov The mechanisms behind this lipid-lowering effect are complex, involving both direct actions on liver cells and indirect effects. nih.gov For instance, the iodothyronine 3,5-diiodo-L-thyronine (T2) has been shown to reduce lipid content in "steatotic hepatocytes" without the thyrotoxic effects associated with T3. nih.gov T2 appears to exert its effects rapidly, in part through direct interactions with mitochondria and other non-thyroid hormone receptor (TR)-mediated pathways. researchgate.net
Studies in dairy cows fed high-concentrate diets have revealed that elevated thyroid hormones can contribute to hepatic metabolic disorders. animbiosci.org In these cases, the expression of genes involved in fatty acid synthesis was decreased, while those for fatty acid oxidation were increased. animbiosci.org This highlights the intricate and sometimes context-dependent role of iodothyronines in liver metabolism.
Table 1: Effects of Iodothyronines on Hepatic Lipid Metabolism
| Iodothyronine | Key Effects on Hepatic Lipid Metabolism | Primary Mechanism of Action |
| Triiodothyronine (T3) | Stimulates synthesis and breakdown of lipids; regulates cholesterol homeostasis. researchgate.netnih.gov | Primarily through binding to the hepatic thyroid hormone receptor β1 (TRβ1). researchgate.net |
| 3,5-diiodo-L-thyronine (T2) | Reduces lipid accumulation in steatotic hepatocytes. nih.gov | Rapid, non-TR-mediated pathways, including direct mitochondrial interaction. researchgate.net |
Iodothyronines play a crucial role in the process of "browning" white adipose tissue (WAT), which involves the transformation of white adipocytes into beige or "brite" (brown-in-white) adipocytes. mdpi.commdpi.com These beige adipocytes share characteristics with brown adipocytes found in brown adipose tissue (BAT), most notably their ability to dissipate energy as heat through a process called non-shivering thermogenesis. mdpi.commdpi.com This process is largely mediated by uncoupling protein 1 (UCP1). mdpi.com
Both T3 and its metabolite T2 have been shown to promote the browning of WAT. mdpi.com T3 can induce the recruitment of brown adipocytes within white adipose depots. mdpi.com Similarly, studies on rats fed a high-fat diet have demonstrated that T2 can also promote WAT browning, in addition to activating BAT thermogenesis. mdpi.com The activation of BAT and the browning of WAT are considered promising therapeutic avenues for addressing obesity and related metabolic disorders. mdpi.com
The mechanism of action involves the interaction of iodothyronines with thyroid hormone receptors in adipose tissue. mdpi.com For example, T3 has been shown to affect inguinal WAT and whole-body metabolism, with the thyroid hormone receptor β (TRβ) being the major isoform mediating these effects. mdpi.com
One of the most well-established functions of iodothyronines is the regulation of the basal or resting metabolic rate (RMR). endocrinesurgery.net.aufrontiersin.org These hormones increase the RMR of nearly all cells in the body. endocrinesurgery.net.au An excess of iodothyronines, as seen in hyperthyroidism, leads to an increased RMR and a slight rise in body temperature. frontiersin.orgendocrinesurgery.net.au Conversely, a deficiency in these hormones results in a decreased RMR. frontiersin.orgendocrinesurgery.net.au
The iodothyronine T2 has been shown to have a more rapid effect on RMR than T3 when administered to hypothyroid rats. frontiersin.org Interestingly, the effect of T2 on RMR was not blocked by an inhibitor of transcription, suggesting a non-genomic mechanism of action. frontiersin.org This rapid stimulation of metabolic rate by T2 may be partly explained by its ability to activate the cytochrome c-oxidase complex in mitochondria. frontiersin.org
Crucial Roles in Central Nervous System Development and Function
Iodothyronines are absolutely essential for the normal development and function of the central nervous system (CNS). frontiersin.orgmdpi.comnih.gov Their deficiency during critical periods of fetal and postnatal development can lead to severe and irreversible neurological impairments, including intellectual deficits and retarded maturation. mdpi.comnih.gov These hormones regulate a multitude of processes within the developing brain, including neurogenesis, cell migration, and the formation of synapses. mdpi.comnih.gov
The brain has intricate mechanisms to control the local availability of the active hormone T3. nih.gov While some T3 is derived from the circulation, a significant portion is produced locally within the brain from its prohormone, thyroxine (T4), by the enzyme type 2 iodothyronine deiodinase (D2). nih.govjneurosci.org This local production, primarily occurring in glial cells, allows for precise regulation of T3 levels in different brain regions. jneurosci.orgnih.gov
Iodothyronines are critical for the proper development and differentiation of both neurons and glial cells, which include astrocytes, oligodendrocytes, and microglia. frontiersin.orgoup.com T3, the active form of thyroid hormone, is a key signaling factor that influences these processes. frontiersin.org
In the developing brain, T3 regulates the expression of specific neuronal genes, thereby controlling the timed coordination of various developmental events. oup.com Thyroid hormone deficiency can lead to altered neuronal differentiation. nih.gov For example, studies in hypothyroid rodents have shown reduced expression of neurofilaments. nih.gov
The development of glial cells is also heavily dependent on iodothyronines. T3 is important for the differentiation of astrocytes and oligodendrocytes. frontiersin.org In hypothyroid rat models, an increase in immature astrocytes has been observed. frontiersin.org The local production of T3 by glial cells, such as astrocytes, is crucial for supplying the hormone to adjacent neurons, which are the primary target cells. jneurosci.orgcsic.es This highlights a metabolic coupling between glial cells and neurons that is essential for normal brain development. oup.com
Table 2: Impact of Iodothyronines on Neural Cell Development
| Cell Type | Role of Iodothyronines |
| Neurons | Regulation of differentiation, migration, and synaptogenesis. mdpi.comnih.gov |
| Astrocytes | T3 is important for their differentiation. frontiersin.org They also produce T3 for neuronal use. jneurosci.org |
| Oligodendrocytes | T3 is crucial for their differentiation and maturation. frontiersin.orgfrontiersin.org |
| Microglia | T3 affects their development and function. frontiersin.org |
Myelination, the process by which axons are wrapped in a fatty sheath called myelin, is critical for the rapid and efficient transmission of nerve impulses. Iodothyronines play a vital role in this process. frontiersin.orgkuleuven.be They are required for the terminal differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.gov Consequently, iodothyronines influence the expression of nearly all myelin protein genes during the myelination period. nih.gov
A deficiency in thyroid hormone during development can lead to delayed myelination. nih.gov Studies have shown that inhibiting the conversion of T4 to T3 results in hypomyelination, suggesting that T3 is a key signaling molecule that controls the timing of oligodendrocyte differentiation and myelin synthesis from the early stages of brain development. kuleuven.be
Iodothyronines also appear to influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. frontiersin.org Research in European starlings has suggested an inverse relationship between plasma T3 levels and microstructural changes in several song control nuclei and the cerebellum. frontiersin.org Furthermore, circulating T4 levels during certain periods may influence the myelination of white matter tracts, which could stabilize neuroplastic changes. frontiersin.org
Neuroprotective Effects
Iodothyronines, including L-thyronine, exert significant neuroprotective effects through a variety of genomic and non-genomic mechanisms. nih.gov These hormones are crucial for the normal development and function of the central nervous system (CNS). annaly-nevrologii.commdpi.com Thyroid hormone deficiency during critical developmental periods can lead to severe neurological impairments. mdpi.comfrontiersin.org
Research indicates that thyroid hormones play a protective role in the brain following ischemic injury. nih.govannaly-nevrologii.com They contribute to the integrity of brain vasculature and can stabilize cell and tissue structure when faced with ischemic challenges. nih.gov Both hypothyroidism and the administration of L-thyroxine (T4) have been reported to offer neuroprotection under certain experimental conditions. nih.govfrontiersin.org
The neuroprotective actions of iodothyronines are mediated through several pathways:
Regulation of Ion Channels and Pumps: Iodothyronines can influence the activity of plasma membrane ion pumps and channels, which is vital for the function of excitable cells. nih.gov For instance, they can stimulate Na+/H+ exchangers to correct intracellular pH imbalances and activate plasma membrane Ca2+-ATPase to maintain low intracellular calcium levels. nih.govfrontiersin.org
Modulation of Neurotransmitter Systems: Thyroid hormones can protect against glutamate-induced excitotoxicity. frontiersin.orgfrontiersin.org They achieve this by stimulating the uptake of glutamate (B1630785) by astrocytes, thereby shielding both glial cells and neurons. frontiersin.orgfrontiersin.org
Support of the Cytoskeleton: Iodothyronines help maintain the integrity of the microfilament cytoskeleton by affecting actin. nih.gov The dissolution of the cytoskeleton is a key event in ischemic neuronal cell death. nih.gov
Influence on Neurotrophic Factors: Thyroid hormones have been shown to enhance the activities of neuroprotective growth factors like basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.gov They also increase the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). researchgate.netulsu.ru
Anti-apoptotic Effects: Research suggests that thyroid hormones possess anti-apoptotic properties, helping to prevent programmed cell death in neurons. researchgate.netulsu.ru
Promotion of Angiogenesis: Non-genomic actions of thyroid hormones, initiated at receptors in the plasma membrane, cytoplasm, or mitochondria, can lead to endothelial cell migration and the formation of new blood vessels (angiogenesis). researchgate.netulsu.ru
The conversion of the prohormone thyroxine (T4) to the active form, triiodothyronine (T3), within the brain is a critical control point for thyroid hormone action. csic.esnih.gov This conversion is carried out by deiodinase enzymes, and their activity is modulated in response to thyroid status to maintain stable T3 levels in the brain. csic.esnih.gov
Table 1: Summary of Neuroprotective Mechanisms of Iodothyronines
| Mechanism | Description | Key Molecules Involved | References |
|---|---|---|---|
| Ion Homeostasis | Regulation of ion pumps and channels to maintain cellular ion balance. | Na+/H+ exchanger, Ca2+-ATPase | nih.govfrontiersin.org |
| Glutamate Uptake | Stimulation of astrocyte glutamate transporters to prevent excitotoxicity. | GLT-1, GLAST | frontiersin.org |
| Cytoskeletal Integrity | Stabilization of the actin cytoskeleton to prevent cellular collapse. | Actin | nih.gov |
| Neurotrophic Support | Enhancement of the production and activity of neurotrophic factors. | BDNF, GDNF, bFGF, EGF | nih.govresearchgate.netulsu.ru |
| Anti-apoptosis | Inhibition of programmed cell death pathways in neurons. | BCL2 | researchgate.netulsu.rumdpi.com |
| Angiogenesis | Promotion of new blood vessel formation. | - | researchgate.netulsu.ru |
Influence on Reproductive Physiology
Iodothyronines are essential for the proper functioning of the female and male reproductive systems. nih.govoup.com They exert their influence at multiple levels of the reproductive axis, from the hypothalamus and pituitary to the gonads themselves. oup.commdpi.com
In females, thyroid hormones are vital for modulating the metabolism and development of ovarian, uterine, and placental tissues. nih.govoup.com Disruptions in thyroid function can lead to a range of reproductive issues, including menstrual irregularities, anovulation, and reduced fertility. mdpi.comovoclinic.netthomsonmedical.com Thyroid hormones interact directly with the hypothalamic-pituitary-gonadal (HPG) axis, influencing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). mdpi.commdpi.com They also have direct effects on the ovaries, where thyroid hormone receptors are present. iz.edu.pl Furthermore, thyroid hormones can modulate the uterine response to estrogen. mdpi.com
In males, while the testis was once considered unresponsive to thyroid hormones, it is now clear that they play a significant role in testicular development and function. oup.comnih.govscielo.br Thyroid hormone receptors are present in testicular cells, including Sertoli and Leydig cells, throughout development and in adulthood. nih.govscielo.br Triiodothyronine (T3) is involved in the control of Sertoli cell proliferation and maturation, as well as in postnatal Leydig cell differentiation and steroidogenesis. nih.gov Thyroid dysfunction can be associated with abnormalities in testicular morphology and function, as well as altered sexual function. scielo.br
The influence of iodothyronines extends to the regulation of sex steroid hormone metabolism. oup.com For instance, in female rats, gonadectomy and estradiol (B170435) replacement have been shown to affect the activity of type 1 deiodinase, an enzyme that converts T4 to T3. nih.gov
Table 2: Influence of Iodothyronines on Female and Male Reproductive Physiology
| Reproductive Aspect | Female | Male | References |
|---|---|---|---|
| Hormonal Regulation | Modulates secretion of GnRH, LH, FSH, and prolactin. mdpi.commdpi.com | Influences gonadotropin release. oup.com | oup.commdpi.commdpi.com |
| Gonadal Function | Affects ovarian metabolism, development, and egg maturation. nih.govovoclinic.net | Regulates Sertoli and Leydig cell proliferation and differentiation; influences steroidogenesis. nih.govscielo.br | nih.govovoclinic.netnih.govscielo.br |
| Fertility | Essential for regular menstrual cycles, ovulation, and uterine health for embryo implantation. ovoclinic.netthomsonmedical.com | Impacts sperm production and quality. thomsonmedical.com | ovoclinic.netthomsonmedical.com |
| Pregnancy | Crucial for pregnancy maintenance and fetal development. nih.gov | - | nih.gov |
Cross-talk with Other Endocrine Systems
The thyroid endocrine system engages in significant cross-talk with other major endocrine axes, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the growth hormone (GH) axis. This intricate interplay ensures a coordinated response to various physiological demands, including stress and growth. rupahealth.comdrjennarayachoti.com
The relationship between the thyroid and adrenal glands is bidirectional. rupahealth.com The HPA axis, which regulates the body's response to stress, and the hypothalamic-pituitary-thyroid (HPT) axis are interconnected. rupahealth.comwikipedia.org Chronic stress can lead to HPA axis dysfunction, which in turn can impact thyroid function by, for example, affecting the conversion of T4 to T3. rupahealth.comdrjennarayachoti.com Conversely, thyroid hormones can influence the HPA axis; for instance, low thyroid hormone levels may lead to increased cortisol secretion as the body attempts to compensate for a reduced metabolic rate. palomahealth.com Glucocorticoids, the end-products of the HPA axis, can also directly regulate the expression of genes that are also targets of thyroid hormones. nih.gov
There is also a well-established interaction between thyroid hormones and the growth hormone (GH) axis. nih.govresearchgate.net Thyroid hormones are necessary for normal GH secretion and action. researchgate.net They act at both the hypothalamic and pituitary levels to regulate GH. nih.gov Specifically, triiodothyronine (T3) has been shown to increase the expression of the GH gene and the gene for the GH secretagogue receptor in the pituitary. nih.govbioscientifica.com This indicates that thyroid hormones can enhance the pituitary's sensitivity to GH-releasing stimuli. The synergistic effect of thyroid and glucocorticoid hormones on GH mRNA levels suggests they act through different mechanisms to regulate GH production. pnas.org
Table 3: Cross-talk Between Thyroid and Other Endocrine Systems
| Interacting System | Key Interactions | Mediating Hormones/Factors | References |
|---|---|---|---|
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Bidirectional regulation; chronic stress impacts thyroid function; thyroid hormones influence cortisol secretion. | Cortisol, Glucocorticoids | rupahealth.comdrjennarayachoti.compalomahealth.com |
| Growth Hormone (GH) Axis | Thyroid hormones are required for normal GH secretion and action; T3 stimulates GH gene expression. | Growth Hormone (GH), GH-releasing hormone (GHRH) | nih.govresearchgate.netbioscientifica.compnas.org |
| Reproductive System | Regulation of gonadotropin and sex steroid hormone secretion and action. | GnRH, LH, FSH, Estrogen, Testosterone | oup.commdpi.commdpi.com |
Regulatory Mechanisms and Homeostasis of Iodothyronine System
Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation
The HPT axis is the cornerstone of thyroid hormone homeostasis, integrating signals to control the synthesis and secretion of thyroid hormones. wikipedia.org This neuroendocrine system involves the hypothalamus, the pituitary gland, and the thyroid gland. wikipedia.orgclevelandclinic.org The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the anterior pituitary gland to produce and secrete Thyroid-Stimulating Hormone (TSH). clevelandclinic.orgdroracle.ai TSH, in turn, acts on the thyroid gland to stimulate the synthesis and release of the thyroid hormones, primarily thyroxine (T4) and, to a lesser extent, triiodothyronine (T3). yourhormones.info
The stability of the HPT axis is maintained by a sophisticated negative feedback system, primarily driven by the circulating levels of T3 and T4. wikipedia.orgresearchgate.net These hormones exert inhibitory effects at both the hypothalamic and pituitary levels, thus regulating their own production. wikipedia.orgnih.gov When circulating levels of T3 and T4 rise, they suppress the synthesis and release of TRH from the hypothalamus and TSH from the pituitary. clevelandclinic.orgoup.com Conversely, a fall in thyroid hormone levels leads to a reduction in this negative feedback, resulting in increased TRH and TSH secretion to stimulate the thyroid gland. yourhormones.info
This feedback loop ensures that thyroid hormone concentrations in the blood are kept within a narrow, physiologically optimal range. nih.gov The biologically active form of the hormone, T3, is a key mediator of this negative feedback, particularly at the pituitary level where it inhibits the transcription of the genes for the TSH subunits. oup.comresearchgate.net Research has shown that thyroid hormone receptors, specifically TRβ2, play a crucial role in mediating this T3-dependent inhibition in the thyrotrophs of the pituitary. researchgate.net The feedback mechanism is so sensitive that even small changes in free T4 concentrations can lead to significant inverse changes in TSH levels.
The process involves the conversion of T4 to T3 within the hypothalamus and pituitary, a reaction catalyzed by the enzyme type 2 deiodinase (D2). oup.com This locally produced T3 is critical for the feedback regulation. The synthesis of TRH and the TSH subunit genes are inhibited at the transcriptional level by thyroid hormone. oup.com
Key Components of the HPT Axis Negative Feedback Loop
| Component | Function | Regulated by |
|---|---|---|
| Hypothalamus | Senses low circulating thyroid hormone levels and releases TRH. wikipedia.org | Inhibited by high levels of T3 and T4. wikipedia.orgoup.com |
| Anterior Pituitary | Stimulated by TRH to produce and release TSH. droracle.ai | Inhibited by high levels of T3 and T4. wikipedia.orgdroracle.ai |
| Thyroid Gland | Stimulated by TSH to produce and release T4 and T3. yourhormones.info | TSH levels. |
| Thyroid Hormones (T3 and T4) | Regulate metabolism and exert negative feedback on the hypothalamus and pituitary. wikipedia.org | TRH and TSH stimulation. |
TSH is a glycoprotein (B1211001) hormone produced by the thyrotroph cells of the anterior pituitary gland. droracle.ai Its primary role is to regulate the production of thyroid hormones by the thyroid gland. yourhormones.info The production and secretion of TSH are tightly controlled by the stimulatory action of TRH from the hypothalamus and the inhibitory feedback of thyroid hormones. droracle.aioup.com
TRH, released in a pulsatile manner from the hypothalamus, is transported to the anterior pituitary via the hypothalamic-pituitary portal system. droracle.ai Upon binding to its specific receptors on thyrotroph cells, TRH initiates intracellular signaling cascades that lead to the synthesis and release of TSH. droracle.ai TSH itself is composed of two subunits: an alpha subunit, which is common to other pituitary hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), and a beta subunit, which is unique to TSH and confers its biological specificity. droracle.ai
The negative feedback exerted by thyroid hormones on TSH production is a multi-level process. T3 and T4 can inhibit the transcription of the genes encoding both the alpha and beta subunits of TSH. droracle.ai They also interfere with the post-translational modifications of TSH, such as glycosylation, which can affect its bioactivity and clearance from circulation. droracle.ai Furthermore, thyroid hormones can directly inhibit the release of TSH from the thyrotroph cells. droracle.ai Studies in transgenic animals have underscored the dominant role of TRH in stimulating TSH production, as its absence leads to a significant reduction in TSH even in hypothyroid conditions. droracle.ai
Local and Tissue-Specific Regulation of Iodothyronine Availability
While the HPT axis maintains systemic euthyroidism, the physiological effects of thyroid hormones are ultimately determined by their concentration and action within target cells. nih.gov A sophisticated system of local regulation ensures that intracellular thyroid hormone levels are precisely controlled in a tissue-specific and temporally-specific manner, often independent of circulating hormone concentrations. bioscientifica.comnih.gov This local control is primarily mediated by two families of proteins: the iodothyronine deiodinases and thyroid hormone transporters. nih.govnih.gov
The iodothyronine deiodinases are a family of enzymes that activate or inactivate thyroid hormones. nih.gov There are three main types:
Type 1 deiodinase (D1): Primarily found in the liver, kidneys, and thyroid, D1 is responsible for converting T4 to T3, contributing to circulating T3 levels. nih.govoup.com
Type 2 deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is a key enzyme for the intracellular conversion of T4 to T3, thereby providing a local source of the active hormone. nih.govoup.com Its expression is upregulated in hypothyroidism to maximize intracellular T3 production. nih.gov
Type 3 deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2 (3,3'-diiodothyronine). nih.govwikipedia.org D3 plays a crucial protective role, particularly during development, by preventing tissues from excessive thyroid hormone exposure. wikipedia.org Its expression is often increased in hyperthyroidism. nih.gov
The differential expression and regulation of these deiodinases in various tissues allow for a fine-tuning of thyroid hormone signaling. nih.govresearchgate.net For instance, in the brain, local D2 activity is the primary source of T3 for neurons, highlighting the importance of this local control for proper neurological function. nih.gov
Thyroid hormone transporters are membrane proteins that facilitate the entry of iodothyronines into and out of cells. nih.govnih.gov Since thyroid hormones exert their effects intracellularly, these transporters are essential for their action. nih.gov Several transporters have been identified, with some showing specificity for thyroid hormones, including:
Monocarboxylate transporter 8 (MCT8)
Monocarboxylate transporter 10 (MCT10)
Organic anion-transporting polypeptide 1C1 (OATP1C1)
The tissue-specific expression of these transporters is another layer of regulation. mct8.inforesearchgate.net For example, MCT8 is widely expressed in tissues including the brain, liver, and kidneys. nih.gov The expression patterns of these transporters can change during development and in response to physiological cues, further contributing to the local control of thyroid hormone availability. mct8.info
Mechanisms of Local Iodothyronine Regulation
| Mechanism | Key Proteins | Function | Tissue-Specific Examples |
|---|---|---|---|
| Deiodination | Type 1 Deiodinase (D1) | Converts T4 to T3, contributing to circulating T3. nih.gov | Liver, Kidney, Thyroid. nih.gov |
| Type 2 Deiodinase (D2) | Intracellular conversion of T4 to T3 for local use. nih.gov | Brain, Pituitary, Brown Adipose Tissue. oup.com | |
| Type 3 Deiodinase (D3) | Inactivates T4 and T3. nih.gov | Brain, Skin, Fetal tissues. oup.com | |
| Cellular Transport | MCT8 | Facilitates cellular uptake and efflux of thyroid hormones. nih.gov | Brain, Liver, Kidney. nih.gov |
| MCT10 | Transports thyroid hormones across the cell membrane. nih.gov | Various tissues. | |
| OATP1C1 | Mediates thyroid hormone transport. nih.gov | Brain. |
Pathophysiological Conditions and Environmental Interferences
Genetic Defects Affecting Iodothyronine Synthesis, Transport, and Action
Thyroid Hormone Resistance (THR) is a rare genetic disorder characterized by a reduced responsiveness of target tissues to thyroid hormones. nih.govyourhormones.info This condition typically arises from mutations in the genes encoding thyroid hormone receptors (TRs), with approximately 85% of cases linked to mutations in the thyroid hormone receptor beta (THRB) gene. thyforlife.com These mutations, often inherited in an autosomal dominant pattern, alter the receptor's structure or function, impairing its ability to bind to triiodothyronine (T3), the active form of thyroid hormone. thyforlife.comyoutube.com
The result is a disconnect between circulating hormone levels and tissue action. The pituitary gland, which also becomes resistant, fails to properly suppress Thyroid-Stimulating Hormone (TSH) in response to high levels of thyroid hormones. rupahealth.com This leads to a characteristic biochemical profile of elevated free thyroxine (T4) and T3 levels in the blood, with normal or slightly elevated TSH. yourhormones.infothyforlife.com The clinical presentation can be variable, as different tissues in the body have varying proportions of alpha and beta receptors. yourhormones.info Tissues with predominantly defective beta receptors will exhibit signs of underactivity, while those with normal alpha receptors may show signs of overactivity due to the high circulating hormone levels. yourhormones.info
There are two main classifications of THR based on the extent of receptor impairment:
Generalized Resistance to Thyroid Hormone (GRTH): Involves widespread insensitivity to thyroid hormones across multiple tissues. thyforlife.com
Pituitary Resistance to Thyroid Hormone (PRTH): Primarily affects the pituitary gland, leading to symptoms more aligned with hyperthyroidism due to the overstimulation of the thyroid gland. thyforlife.comyoutube.com
Genetic testing is crucial for confirming mutations in the THRB or, less commonly, the THRA gene to diagnose the syndrome definitively. thyforlife.comyoutube.com
Proper thyroid hormone action is contingent on its transport across cell membranes, a process facilitated by specific transporter proteins. A critical example of a transporter deficiency is Allan-Herndon-Dudley syndrome (AHDS), also known as MCT8 deficiency. chop.eduwikipedia.org This rare, X-linked genetic disorder results from mutations in the SLC16A2 gene, which provides the instructions for making the monocarboxylate transporter 8 (MCT8) protein. wikipedia.orgmedlineplus.gov
MCT8 is essential for transporting thyroid hormones, particularly T3, into nerve cells in the developing brain. wikipedia.orgmedlineplus.gov When mutations render the MCT8 protein non-functional, T3 cannot effectively enter the central nervous system. This lack of crucial hormone disrupts normal brain development from before birth, leading to severe moderate to severe intellectual disability, impaired speech, and significant problems with movement. medlineplus.govmedlineplus.gov Affected individuals often present with weak muscle tone (hypotonia) in infancy, which progresses to abnormal muscle stiffness (spasticity), involuntary movements, and the development of joint deformities (contractures) as they age. medlineplus.govmedlineplus.gov
The deficiency creates a paradoxical state: while the brain suffers from a severe lack of thyroid hormone (central hypothyroidism), excess T3 circulates in the bloodstream because it is not being taken up by nerve cells. chop.edumedlineplus.gov This leads to a state of thyrotoxicosis in peripheral tissues, causing symptoms like increased heart rate, inability to gain weight, and muscle wasting. chop.edubioscientifica.com The characteristic laboratory findings for AHDS are high serum T3 levels, low to normal T4 levels, and normal or slightly elevated TSH. nih.gov
Endocrine Disrupting Chemicals (EDCs) and Iodothyronine Homeostasis
Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones. nih.gov The thyroid system is a primary target for many EDCs, which are pervasive in the environment and found in numerous consumer and industrial products. hilarispublisher.comhilarispublisher.com Exposure can occur through ingestion of contaminated food and water, inhalation, or skin contact.
EDCs can disrupt the normal functioning of the thyroid axis at multiple levels:
Interference with Synthesis: Several chemicals can inhibit key components of thyroid hormone production. For example, compounds like perchlorate, thiocyanate, and nitrate (B79036) competitively inhibit the sodium-iodide symporter (NIS), which is responsible for transporting iodide into the thyroid gland—the first step in hormone synthesis. hilarispublisher.comresearchgate.net Other chemicals can inhibit the enzyme thyroid peroxidase (TPO), which is crucial for oxidizing iodide and attaching it to tyrosine residues on the thyroglobulin protein. researchgate.net
Disruption of Transport: Thyroid hormones circulate in the bloodstream bound to transport proteins such as thyroxine-binding globulin (TBG) and transthyretin (TTR). Some EDCs, including certain polychlorinated biphenyls (PCBs) and phthalates, can bind to these transport proteins. researchgate.net This competitive binding can displace thyroid hormones, increasing their clearance from the body and reducing their availability to target tissues. nih.gov
Receptor Binding and Action: EDCs can interfere directly with the thyroid hormone receptor. They may act as agonists , mimicking the action of T3 and inappropriately activating the receptor, or as antagonists , blocking the natural hormone from binding to its receptor and thereby preventing its normal function. hilarispublisher.comendocrine.org Chemicals like Bisphenol A (BPA), PCBs, and certain flame retardants have been shown to interact with thyroid hormone receptors, altering gene expression. researchgate.netyoutube.com
A wide array of environmental pollutants has been identified as potential thyroid disruptors. These chemicals are found in industrial applications, agriculture, and common household products, leading to widespread human exposure. hilarispublisher.comkresserinstitute.com
| Class of Pollutant | Primary Sources | Primary Mechanism(s) of Thyroid Disruption |
| Polychlorinated Biphenyls (PCBs) | Industrial chemicals (historically used in electrical equipment, lubricants, plastics); persist in the environment. kresserinstitute.com | Bind to transport proteins (transthyretin), displacing T4; interfere with receptor binding; alter hormone metabolism. researchgate.net |
| Polybrominated Diphenyl Ethers (PBDEs) | Flame retardants used in furniture, electronics, and textiles. hilarispublisher.com | Compete for binding to transport proteins; may act at the thyroid hormone receptor. nih.govyoutube.com |
| Bisphenols (e.g., Bisphenol A - BPA) | Used in the production of polycarbonate plastics (e.g., food containers) and epoxy resins (e.g., can linings). hilarispublisher.com | Competes with T3 for binding to transport proteins; may inhibit deiodinase enzymes; can act as an antagonist at the thyroid hormone receptor. youtube.comresearchgate.net |
| Phthalates | Plasticizers (to soften plastics) found in food packaging, children's toys, and personal care products (e.g., lotions, shampoos). npthyroid.com | May inhibit the sodium-iodide symporter (NIS); can interfere with receptor binding and cellular uptake of thyroid hormones. researchgate.net |
| Perchlorate | An industrial chemical found in rocket fuel, explosives, and some fertilizers; contaminates drinking water and food. kresserinstitute.comnih.gov | Competitively inhibits iodide uptake by the thyroid gland, directly reducing hormone synthesis. hilarispublisher.comcontinentalhospitals.com |
| Pesticides (e.g., Organochlorines like DDT) | Agricultural use; persist in the environment and bioaccumulate in the food chain. | Interfere with enzymes involved in hormone synthesis; may inhibit TSH receptor function. researchgate.net |
| Per- and Polyfluoroalkyl Substances (PFAS) | Used in non-stick cookware, water-repellent clothing, and firefighting foam; contaminate drinking water. hilarispublisher.com | Associated with alterations in thyroid hormone levels; may interfere with transport and receptor binding. hilarispublisher.combeyondpesticides.org |
Advanced Research Methodologies and Experimental Models in Iodothyronine Research
In Vitro Cellular and Subcellular Models
In vitro cell line studies are fundamental for dissecting the molecular mechanisms of L-thyronine and its derivatives. These models allow for controlled investigations into cellular signaling pathways and gene expression. For instance, the human lung epithelial cell line A549 serves as a model to study the functions of alveolar type II cells and the effects of iodothyronines on mitochondrial dysfunction. mdpi.com Similarly, human glioma cell lines, such as U-87 MG, have been instrumental in demonstrating how L-thyroxine (T4) and 3,5,3′-triiodo-L-thyronine (T3) can stimulate cell proliferation through the activation of the mitogen-activated protein kinase (MAPK/ERK1/2) pathway. nih.gov
Studies using these cell lines have revealed that the proliferative effects of T3 and T4 can be concentration-dependent, with ERK1/2 activation occurring within 30 minutes. nih.gov Furthermore, research on MCF-7 human breast cancer cells has shown that T3 can induce apoptosis by repressing the expression of Senescence Marker Protein-30 (SMP30). plos.org This process is mediated by thyroid hormone receptors (TRs) interacting with thyroid hormone response elements (TREs) on gene promoters. plos.org The use of specific cell lines, like the monkey fibroblast cell line CV-1 which lacks functional TRs, has helped identify cell surface receptors for thyroid hormones, such as integrin-αvβ3. nih.gov
The table below summarizes key cell lines used in iodothyronine research and their specific applications in elucidating molecular mechanisms.
| Cell Line | Organism/Tissue of Origin | Key Research Application in Iodothyronine Studies |
| A549 | Human Lung Epithelial | Investigating mitochondrial dysfunction and the protective effects of iodothyronines. mdpi.com |
| U-87 MG | Human Glioma | Elucidating the role of MAPK/ERK1/2 and PI3K pathways in thyroid hormone-induced cell proliferation. nih.gov |
| MCF-7 | Human Breast Cancer | Studying the mechanisms of T3-induced apoptosis via SMP30 repression. plos.org |
| CV-1 | Monkey Fibroblast | Identifying cell surface receptors for thyroid hormones, like integrin-αvβ3. nih.gov |
| HepG2 | Human Hepatocellular Carcinoma | Examining the effects of T1AM and T3 on sirtuin expression. researchgate.net |
These cell line models provide a reductionist approach to understanding the complex signaling cascades initiated by iodothyronines, paving the way for more targeted in vivo studies.
Xenopus laevis oocytes are a powerful tool for characterizing the function of membrane transporters, including those responsible for iodothyronine uptake. nih.govnih.gov This system is particularly advantageous because oocytes have low endogenous transporter activity, providing a clear background to study the function of an exogenously expressed transporter. nih.govphysiology.org By injecting cRNA encoding specific transporter proteins, researchers can measure the uptake of radiolabeled iodothyronines and their derivatives. eur.nlsnmjournals.org
This methodology has been crucial in identifying and characterizing several key thyroid hormone transporters. For example, the co-expression of the heavy chain 4F2hc and the light chain LAT1 in Xenopus oocytes demonstrated their role in forming a functional system L amino acid transporter that mediates the Na+-independent transport of iodothyronines. eur.nl Similarly, the monocarboxylate transporter 8 (MCT8) and members of the organic anion transporting polypeptide (OATP) family have been identified as active and specific thyroid hormone transporters using this system. nih.gov
The table below details some of the key transporters studied using oocyte expression systems and their substrate specificities.
| Transporter | Substrates | Key Findings from Oocyte Expression Studies |
| System L (4F2hc/LAT1) | T4, T3, rT3, 3,3′-diiodothyronine | Na+-independent transport of iodothyronines. eur.nl |
| MCT8 | T3, T4 | Very active and specific thyroid hormone transporter. nih.gov |
| OATP1C1 | T4 | High-affinity T4 transporter. frontiersin.orgoup.com |
| LAT2 | 3,3′-diiodo-L-thyronine, T3 | Prefers 3,3′-T2 as a substrate over other thyroid hormones. nih.gov |
Kinetic parameters, such as the Michaelis constant (Km), can also be determined using this system, providing insights into the affinity of different transporters for various iodothyronines. eur.nl For instance, studies have revealed Km values for T4 and T3 transport by the 4F2hc/LAT1 heterodimer to be 7.9 µM and 0.8 µM, respectively. eur.nl The use of oocyte expression systems continues to be invaluable for dissecting the specific roles of different transporters in thyroid hormone uptake and distribution.
The isolation of mitochondria from tissues is a critical technique for studying the direct effects of this compound and its metabolites on cellular respiration and energy metabolism. This process typically involves the gentle homogenization of tissues followed by differential centrifugation to separate the mitochondrial fraction from other cellular components. physiology.orgnih.govresearchgate.net The resulting mitochondrial pellet can then be used in a variety of functional assays.
One of the most common applications is the measurement of oxygen consumption using polarography, often with an Oroboros Oxygraph. mdpi.com These assays can determine the rates of mitochondrial respiration in different states, such as state 3 (maximal ATP synthesis) and state 4 (resting state). nih.gov Researchers can also investigate the activity of specific components of the electron transport chain, such as cytochrome c oxidase (Complex IV), and the phenomenon of proton leak, where protons re-enter the mitochondrial matrix without generating ATP. mdpi.comphysiology.org
The table below outlines some of the key mitochondrial functional assays and the insights they provide into iodothyronine action.
| Assay | Parameter Measured | Key Findings Related to Iodothyronines |
| Polarography/Respirometry | Oxygen consumption rate | T2 rapidly stimulates mitochondrial respiration. mdpi.complos.org |
| Cytochrome c Oxidase Activity | Activity of Complex IV | T2 enhances cytochrome c oxidase activity. mdpi.com |
| Proton Leak Kinetics | Proton flux across the inner mitochondrial membrane | T2 can induce mitochondrial uncoupling. physiology.org |
| ATP Synthesis Assay | Rate of ATP production | T2 can enhance ATP synthesis. mdpi.com |
These subcellular studies have been instrumental in demonstrating that iodothyronines, particularly 3,5-diiodo-L-thyronine (T2), can exert rapid, non-genomic effects directly on mitochondria. mdpi.comnih.gov For example, T2 has been shown to stimulate mitochondrial respiration and fatty acid oxidation within an hour of administration to hypothyroid rats. physiology.org These findings suggest that mitochondria are primary targets for some of the metabolic effects of iodothyronines.
In Vivo Animal Models for Systemic and Organ-Specific Effects
Diet-induced obesity (DIO) in animal models, typically rodents, is a widely used approach to investigate the metabolic effects of this compound and its derivatives in a pathophysiological context that mimics human obesity. nih.govmdpi.com These models are usually created by feeding animals a high-fat diet (HFD) for an extended period, leading to increased body weight, adiposity, and often, metabolic dysregulation. mdpi.comnih.gov
Studies using DIO models have shown that 3,5-diiodo-L-thyronine (T2) can prevent HFD-induced overweight and related metabolic issues. plos.org T2 administration has been found to reduce fat mass, increase metabolic rate, and improve conditions like hepatic steatosis and hypertriglyceridemia. mdpi.comnih.gov Furthermore, T2 has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com
The table below summarizes key findings from studies using DIO animal models to investigate the effects of iodothyronines.
| Animal Model | Diet | Iodothyronine Studied | Key Findings |
| C57BL/6J Mice | High-Fat Diet (60 kJ% fat) | 3,5-T2, T3 | T2 exerts thyromimetic effects, reducing fat depots and increasing metabolic rate. nih.gov |
| Sprague-Dawley Rats | High-Fat Diet | 3,5-T2 | T2 induces browning of white adipose tissue. mdpi.com |
| Wistar Rats | High-Fat Diet | 3,5-T2 | T2 prevents body weight gain and improves metabolic parameters. mdpi.com |
These in vivo models are crucial for understanding the systemic effects of iodothyronines on energy balance and metabolism. They allow for the investigation of complex interactions between different organs and systems that cannot be fully recapitulated in vitro.
Animal models of hypothyroidism are essential for studying the physiological and pathological consequences of thyroid hormone deficiency and for evaluating the therapeutic potential of this compound and its analogs. These models can be created through various methods, each with its own advantages and limitations.
Surgical thyroidectomy involves the physical removal of the thyroid gland, leading to a complete and immediate loss of thyroid hormone production.
Chemical-induced hypothyroidism is often achieved by administering goitrogens like propylthiouracil (B1679721) (PTU), which inhibits thyroid hormone synthesis. researchgate.netkarger.com
Dietary-induced hypothyroidism can be created by feeding animals an iodine-deficient diet.
Radioactive iodine-induced hypothyroidism uses radioactive isotopes of iodine (e.g., ¹³¹I) to destroy thyroid follicular cells.
Immunological models can involve inducing an autoimmune response against the thyroid gland.
Studies in hypothyroid rats have been instrumental in demonstrating the rapid effects of 3,5-diiodo-L-thyronine (T2) on mitochondrial function. For example, a single injection of T2 into hypothyroid rats was shown to stimulate skeletal muscle mitochondrial fatty acid oxidation and thermogenesis within one hour. physiology.org These models have also been used to show that T2 can activate brown adipose tissue (BAT) thermogenesis, a key process for maintaining body temperature. plos.org
The table below provides an overview of different hypothyroidism models and their applications in iodothyronine research.
| Model Type | Method of Induction | Key Research Applications |
| Surgical | Removal of the thyroid gland | Studying the complete absence of endogenous thyroid hormones. |
| Chemical | Administration of goitrogens (e.g., PTU) | Investigating the effects of iodothyronines on metabolism in a hypothyroid state. researchgate.netkarger.com |
| Dietary | Iodine-deficient diet | Examining the role of iodine in thyroid hormone synthesis and action. |
| Radioactive | Administration of radioactive iodine | Modeling thyroid ablation therapy. |
| Immunological | Induction of autoimmune thyroiditis | Studying the interplay between the immune system and thyroid function. |
These diverse models of hypothyroidism provide invaluable tools for researchers to explore the multifaceted roles of this compound and its derivatives in health and disease.
Omics Technologies in Iodothyronine Research
The advent of "omics" technologies has enabled a global and high-throughput analysis of the molecular events regulated by iodothyronines.
Transcriptomics, the study of the complete set of RNA transcripts in a cell or tissue, has been widely applied to identify genes regulated by this compound and other iodothyronines. Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes in response to varying thyroid hormone levels.
These studies have been conducted in various tissues, including the liver, brain, and heart, as well as in different cell culture models. The results have revealed that thyroid hormones regulate a vast array of genes involved in diverse biological processes such as:
Lipid, carbohydrate, and protein metabolism
Cell growth and proliferation
Development and differentiation
Mitochondrial function and energy expenditure
For example, gene expression profiling in the developing cerebellum has identified numerous T3-responsive genes that are critical for normal brain development. In the liver, transcriptomic analyses have elucidated the networks of genes involved in cholesterol and fatty acid metabolism that are under the control of thyroid hormone receptors. These large-scale analyses provide a comprehensive view of the genomic actions of iodothyronines and help in constructing the gene regulatory networks they control.
Proteomics, the large-scale study of proteins, and metabolomics, the systematic study of small molecule metabolites, provide complementary information to transcriptomics. These technologies allow researchers to investigate how changes in gene expression induced by iodothyronines translate into alterations in the proteome and metabolome.
Proteomic approaches, often using mass spectrometry, have been employed to identify proteins that are differentially expressed in tissues under different thyroid states (e.g., euthyroid vs. hypothyroid). These studies have identified changes in the abundance of structural proteins, enzymes, and regulatory proteins in response to thyroid hormone, providing direct insights into the cellular functions being modulated.
Metabolomics, on the other hand, profiles the complete set of metabolites in a biological sample. By comparing the metabolic profiles of individuals with different thyroid statuses, researchers can identify specific metabolic pathways that are impacted by iodothyronine action. This has been particularly useful in understanding the systemic effects of thyroid hormones on energy metabolism.
Computational and Structural Biology Approaches
Computational and structural biology methods provide a molecular-level understanding of how iodothyronines interact with their target proteins.
In the absence of experimentally determined structures, homology modeling can be used to build three-dimensional models of proteins such as thyroid hormone receptors or transporters. This technique relies on the known structure of a related homologous protein as a template.
Molecular dynamics (MD) simulations use these models or experimentally derived structures to simulate the motion of atoms and molecules over time. MD simulations can provide insights into:
The dynamics of ligand binding and unbinding from a receptor.
Conformational changes in a receptor upon hormone binding.
The stability of protein-ligand complexes.
These computational tools are powerful for generating hypotheses about how iodothyronines bind to their targets and how mutations might affect these interactions.
Understanding the three-dimensional structures of thyroid hormone receptors (TRs) and transporters is key to deciphering their mechanisms of action. X-ray crystallography has been successfully used to solve the high-resolution structures of the ligand-binding domains (LBDs) of TRα and TRβ, both in the absence of a ligand (apo) and in complex with various agonists and antagonists.
These structures have revealed critical details about the ligand-binding pocket and the conformational changes that occur upon hormone binding. A key finding is the "mousetrap" mechanism, where the binding of an agonist like T3 stabilizes a specific conformation of the receptor's activation helix (H12), promoting the recruitment of coactivator proteins and subsequent gene transcription.
Structural studies, combined with site-directed mutagenesis, have allowed researchers to map the specific amino acid residues that are crucial for hormone binding, receptor dimerization, and interaction with coregulatory proteins. This detailed structural information is not only fundamental to understanding the basic biology of iodothyronine action but also provides a rational basis for the design of novel synthetic ligands with specific therapeutic properties. Similarly, structural models of transporters like MCT8, although more challenging to obtain experimentally, are being pursued to understand how they recognize and transport iodothyronines across cell membranes.
Future Perspectives and Translational Implications in L Thyronine Derivative Research
Elucidating Novel Molecular Mechanisms and Pathways
The classical understanding of thyroid hormone action, primarily mediated by nuclear thyroid hormone receptors (TRs) regulating gene expression, has expanded to include a variety of non-genomic and alternative signaling pathways. nih.govnih.govnih.gov Future research will continue to unravel the complexity of these mechanisms, which are crucial for developing targeted therapies.
One area of intense investigation is the non-genomic signaling initiated at the plasma membrane. oup.com Thyroid hormones, including L-thyroxine (T4) and 3,5,3′-triiodo-L-thyronine (T3), can bind to a receptor on integrin αvβ3. nih.govoup.comphysiology.org This interaction triggers the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.govphysiology.orgresearchgate.net These pathways are implicated in a range of cellular processes, including cell proliferation and angiogenesis, particularly in the context of cancer. oup.comresearchgate.net For instance, T3 has been shown to activate PI3K, leading to the transcription of specific genes, while both T3 and T4 can activate the ERK1/2 pathway. physiology.org
Furthermore, research into mutant thyroid hormone receptors, such as TRβPV, has revealed their involvement in carcinogenesis through interactions with key cellular regulators like PI3K. bioscientifica.com These mutant receptors can initiate signaling cascades that promote cancer cell proliferation and invasion. bioscientifica.com Understanding these aberrant pathways is critical for developing targeted cancer therapies.
Crosstalk between TRs and other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), represents another important frontier. mdpi.com This interplay, often involving competition for heterodimerization with retinoid X receptor (RXR), adds another layer of complexity to the regulation of metabolic gene expression and offers potential targets for intervention in metabolic diseases. mdpi.comoup.com
The discovery of thyroid hormone metabolites with distinct biological activities has also opened new avenues of research. Thyronamines, which are decarboxylated thyroid hormones, can exert effects opposite to classical thyroid hormones, such as lowering body temperature and heart rate, by activating G-protein coupled receptors like TAAR1. nih.gov
Future studies will likely focus on:
Delineating the specific downstream targets and physiological consequences of integrin αvβ3-mediated signaling.
Investigating the role of non-genomic signaling in different tissues and disease states.
Exploring the therapeutic potential of targeting the crosstalk between TRs and other nuclear receptors.
Further characterizing the receptors and signaling pathways of novel thyroid hormone metabolites.
Development of Advanced Biomarkers for Iodothyronine Status
Accurate assessment of thyroid hormone status at the tissue level remains a significant challenge. While serum levels of thyroid-stimulating hormone (TSH), free T4 (FT4), and free T3 (FT3) are the current standard, they may not fully reflect the intracellular thyroid state in various tissues. physiology.orgafricanjournalofbiomedicalresearch.com The development of advanced biomarkers is crucial for a more precise diagnosis and for monitoring the effectiveness of therapeutic interventions.
Emerging research is focused on identifying novel circulating biomarkers that can provide a more nuanced picture of thyroid function. For thyroid cancer, these include:
Circulating tumor DNA (ctDNA) and microRNAs (miRNAs): These molecules can reflect the genetic and epigenetic alterations in thyroid tumors and have the potential to serve as diagnostic and prognostic markers. frontiersin.orgnih.gov
Specific interleukins: Studies have shown that levels of certain interleukins, such as IL-6, IL-7, IL-10, and IL-13, are elevated in patients with thyroid neoplasms, while IL-8 is decreased. nih.gov A panel of these markers could improve the screening for thyroid tumors. nih.gov
Other protein markers: Increased serum levels of CA 19-9 have been associated with a poor prognosis in advanced medullary thyroid cancer. mdpi.com
Beyond cancer, there is a need for biomarkers that reflect tissue-specific thyroid hormone action. The metabolically active, but peripherally produced, reverse T3 (rT3) is a promising candidate, particularly in the context of non-thyroidal illness syndrome. africanjournalofbiomedicalresearch.com Additionally, the presence of autoantibodies against T3 and T4 can interfere with standard hormone assays and may serve as independent biomarkers for certain thyroid disorders. frontiersin.org
Future efforts in biomarker development will likely involve:
The use of high-throughput "omics" technologies (genomics, proteomics, metabolomics) to identify novel panels of biomarkers. africanjournalofbiomedicalresearch.comnih.govmdpi.com
Validation of these new biomarkers in large clinical cohorts to establish their diagnostic and prognostic utility.
Development of highly sensitive and specific assays for routine clinical use. africanjournalofbiomedicalresearch.com
Integration of artificial intelligence and machine learning to analyze complex biomarker data and improve diagnostic accuracy. africanjournalofbiomedicalresearch.com
| Biomarker Category | Potential Biomarkers | Associated Conditions |
| Nucleic Acids | Circulating tumor DNA (ctDNA), microRNAs (miRNAs) | Thyroid Cancer |
| Proteins | Interleukins (IL-6, IL-7, IL-8, IL-10, IL-13), CA 19-9 | Thyroid Neoplasms, Medullary Thyroid Cancer |
| Iodothyronine Metabolites | Reverse T3 (rT3) | Non-thyroidal Illness Syndrome |
| Autoantibodies | T3 and T4 autoantibodies | Autoimmune Thyroid Disorders |
Potential Therapeutic Strategies Targeting Iodothyronine Pathways
The growing understanding of the diverse molecular actions of L-thyronine and its derivatives is paving the way for the development of novel therapeutic strategies. These approaches aim to selectively modulate thyroid hormone signaling to achieve beneficial effects while minimizing adverse reactions.
Selective thyroid hormone receptor modulators (STRMs) are compounds designed to exhibit isoform-specific or tissue-specific actions on TRs. nih.govnih.gov The rationale behind STRMs is to harness the beneficial effects of thyroid hormones, such as lowering cholesterol and promoting weight loss, without the detrimental cardiac side effects that are primarily mediated by the TRα isoform. nih.govnih.gov
Several STRMs have been developed and investigated in preclinical and clinical studies:
Sobetirome (GC-1): This TRβ-selective agonist has shown potent cholesterol-lowering effects in animal models. nih.govacs.org
Eprotirome (KB2115): Another TRβ-selective compound that has been studied in humans for its efficacy in treating dyslipidemia. nih.govfrontiersin.org
Resmetirom (MGL-3196) and VK2809 (MB07811): These are liver-targeted TRβ agonists that have shown promise in clinical trials for non-alcoholic steatohepatitis (NASH) and dyslipidemia. frontiersin.org
3,5-Diiodothyropropionic acid (DITPA): This compound binds to both TRα and TRβ with lower affinity and has been investigated for its potential benefits in heart failure. nih.gov
In addition to agonists, TR antagonists such as NH3 are being explored for the treatment of conditions like thyrotoxicosis. nih.gov The development of STRMs remains a vibrant area of research, with the goal of creating highly selective compounds for a range of metabolic and cardiovascular diseases.
| Compound | Type | Primary Target | Potential Indications |
| Sobetirome (GC-1) | TRβ Agonist | Cholesterol | Dyslipidemia |
| Eprotirome (KB2115) | TRβ Agonist | Cholesterol | Dyslipidemia |
| Resmetirom (MGL-3196) | Liver-targeted TRβ Agonist | Liver Fat, Cholesterol | NASH, Dyslipidemia |
| VK2809 (MB07811) | Liver-targeted TRβ Agonist | Liver Fat, Cholesterol | NASH, Dyslipidemia |
| 3,5-Diiodothyropropionic acid (DITPA) | Pan-TR Agonist (low affinity) | Heart Function | Heart Failure |
| NH3 | TR Antagonist | Thyroid Hormone Receptors | Thyrotoxicosis |
The deiodinase enzymes (DIO1, DIO2, and DIO3) are critical regulators of local thyroid hormone availability and are therefore attractive therapeutic targets. bioscientifica.commdpi.combioscientifica.com Modulating their activity could offer a way to fine-tune thyroid hormone signaling in specific tissues.
Inhibition of deiodinases is a potential strategy for conditions characterized by excess T3 production. bioscientifica.com
Propylthiouracil (B1679721) (PTU): This is a clinically used DIO1-specific inhibitor for the treatment of hyperthyroidism. bioscientifica.comresearchgate.net
Iopanoic acid and aurothioglucose: These are non-selective inhibitors of all three deiodinase isoforms. bioscientifica.comresearchgate.netthieme-connect.com
Natural Compounds: Research has identified natural compounds like genistein (B1671435) (a DIO1-specific inhibitor) and xanthohumol (B1683332) (a pan-deiodinase inhibitor) as potential modulators. researchgate.net
Targeting DIO3, which inactivates thyroid hormones, is being explored in cancer therapy. bioscientifica.com Increased DIO3 expression has been observed in some cancers and is thought to protect tumor cells from the differentiating effects of T3. frontiersin.org Inhibition of DIO3 could therefore represent a novel anti-cancer strategy. bioscientifica.com Conversely, enhancing DIO2 activity, which activates thyroid hormone, could be beneficial in metabolic conditions by increasing energy expenditure. nih.gov
Future research in this area will focus on:
Developing more specific and potent inhibitors for each deiodinase isoform. mdpi.com
Exploring the therapeutic potential of deiodinase modulation in a wider range of diseases, including metabolic disorders and cancer.
Investigating gene therapy approaches to locally modulate deiodinase expression in specific tissues. nih.gov
The transport of thyroid hormones across the cell membrane is a crucial step in their action and is mediated by specific transporter proteins. nih.govoup.com Targeting these transporters offers a novel therapeutic approach for diseases caused by defects in thyroid hormone transport.
The most well-studied example is MCT8 deficiency, a severe X-linked neurological disorder caused by mutations in the SLC16A2 gene, which encodes the MCT8 transporter. nih.govoup.com This leads to impaired transport of T3 into neurons. Therapeutic strategies under investigation include:
Thyroid hormone analogs: Compounds like 3,3′,5-triiodothyroacetic acid (Triac) and diiodothyropropionic acid (DITPA) can enter cells through transporters other than MCT8 and have shown some promise in preclinical and clinical studies to ameliorate some of the symptoms of MCT8 deficiency. eur.nlmdpi.com
Gene therapy: AAV-mediated gene replacement therapy to restore MCT8 expression in the brain is being explored as a potential curative treatment. oup.combiologists.com
The identification and characterization of other thyroid hormone transporters, such as OATP1C1, which is also important for thyroid hormone transport in the brain, may reveal additional therapeutic targets. oup.comdntb.gov.ua Future research will aim to:
Develop small molecules that can modulate the activity of specific iodothyronine transporters.
Advance gene therapy strategies for MCT8 deficiency and potentially other transporter-related disorders.
Elucidate the roles of different transporters in various tissues to identify new therapeutic opportunities.
Historically considered inactive breakdown products, certain metabolites of thyroid hormones are now recognized as biologically active molecules with therapeutic potential.
3,5-Diiodo-L-thyronine (T2) has emerged as a promising compound for the treatment of metabolic disorders. pagepressjournals.orgmdpi.com Research has shown that T2 can:
Increase metabolic rate and energy expenditure. pagepressjournals.orgresearchgate.netplos.org
Prevent high-fat diet-induced obesity and liver steatosis. pagepressjournals.orgmdpi.commdpi.com
Activate brown adipose tissue (BAT) thermogenesis. plos.org
The mechanisms of T2 action appear to be distinct from those of T3, with a primary focus on mitochondrial function. pagepressjournals.orgmdpi.com T2 has been shown to activate SIRT1 and AMPK, key regulators of cellular energy metabolism. mdpi.com While some studies suggest T2 has a favorable safety profile with fewer cardiac side effects than T3, others indicate a risk of thyromimetic effects at higher doses. nih.govmdpi.com A T2 analog, TRC150094, is also under investigation for similar metabolic benefits. nih.govoup.com
3-Iodothyronamine (T1AM) is another metabolite with unique pharmacological properties. mdpi.comsymbiosisonlinepublishing.com In contrast to T3, T1AM can induce hypothermia and has negative inotropic and chronotropic effects on the heart. mdpi.comsymbiosisonlinepublishing.cominca.gov.br It exerts its effects, at least in part, through the trace amine-associated receptor 1 (TAAR1). mdpi.comnih.gov T1AM has also been shown to have neuroprotective effects, including repressing microglia-mediated neuroinflammation and inducing autophagy. nih.govmdpi.comendocrine-abstracts.org These properties make T1AM and its analogs, such as SG-2, interesting candidates for the treatment of neurodegenerative diseases and metabolic disorders. mdpi.comnih.govmdpi.com
Future research on thyroid hormone metabolites will focus on:
Clarifying the precise molecular mechanisms of action of T2 and T1AM.
Conducting rigorous clinical trials to evaluate their efficacy and safety in humans.
Developing stable and selective analogs with improved therapeutic profiles.
Exploring the therapeutic potential of other, less-studied, thyroid hormone metabolites.
Addressing Environmental Impacts on Thyroid Health
The thyroid gland is highly susceptible to the influence of various environmental factors, which can disrupt its function and contribute to the development of thyroid disorders. nih.govhilarispublisher.comnih.gov Research into this compound and its metabolic pathways is crucial for understanding the mechanisms of these disruptions and for developing strategies to mitigate their impact.
A significant area of concern is the exposure to endocrine-disrupting chemicals (EDCs). These are substances found in a wide range of everyday products, including plastics, pesticides, and industrial pollutants, that can interfere with the body's endocrine system. ifm.orghilarispublisher.com EDCs such as bisphenol A (BPA), phthalates, polychlorinated biphenyls (PCBs), and per- and poly-fluoroalkyl substances (PFAS) have been shown to disrupt thyroid hormone synthesis, transport, and action. ifm.orgnih.govhilarispublisher.comnih.gov For instance, some EDCs can bind to thyroid transport proteins, displacing thyroxine and altering its availability to tissues. nih.gov
Air pollution, particularly fine particulate matter (PM2.5), has also been linked to negative effects on thyroid function, potentially through mechanisms involving oxidative stress and inflammation. nih.govhilarispublisher.com Furthermore, dietary factors, such as iodine intake, are well-established determinants of thyroid health. hilarispublisher.commdpi.com Both iodine deficiency and excess can lead to thyroid dysfunction. mdpi.com Other dietary components and even the gut microbiome can also play a role in modulating thyroid function. ifm.orgnih.gov
Understanding how these environmental factors impact the complex lifecycle of this compound—from its synthesis and secretion to its metabolism and action in target tissues—is a key area of ongoing research. This knowledge is essential for developing public health strategies to reduce exposure to harmful substances and for advising individuals on lifestyle modifications that can support thyroid health.
Interactive Table: Environmental Factors Affecting Thyroid Function and this compound Metabolism
| Environmental Factor | Mechanism of Action on Thyroid System | Potential Impact on this compound |
| Endocrine-Disrupting Chemicals (e.g., BPA, Phthalates, PCBs) | Interfere with thyroid hormone synthesis, transport proteins, and receptor binding. ifm.orgnih.govnih.gov | Can alter circulating levels of thyroxine and its conversion to active metabolites. nih.gov |
| Heavy Metals (e.g., from pollution) | Can negatively affect thyroid function. nih.gov | May disrupt enzymatic processes involved in this compound synthesis and metabolism. |
| Air Pollution (e.g., PM2.5) | Can induce oxidative stress and inflammation, impacting thyroid function. hilarispublisher.com | May lead to altered thyroid hormone levels. nih.gov |
| Iodine Intake (Deficiency or Excess) | Iodine is an essential component of thyroid hormones. hilarispublisher.commdpi.com | Inadequate or excessive iodine directly impacts the synthesis of this compound and its iodinated derivatives. mdpi.com |
| Diet and Gut Microbiome | Can influence inflammation and the availability of nutrients crucial for thyroid function, such as selenium and zinc. ifm.org | May affect the conversion of T4 to T3 and the overall balance of thyroid hormone metabolites. ifm.org |
Q & A
Q. Key Considerations for Researchers
- Ethics : Obtain institutional approval for animal/human studies, detailing informed consent and data anonymization .
- Data Transparency : Archive raw datasets and analysis code in repositories like Zenodo to facilitate replication .
- Contradiction Management : Use the PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses and isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
